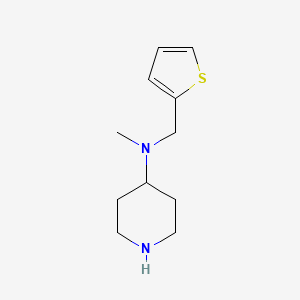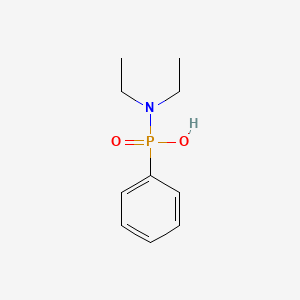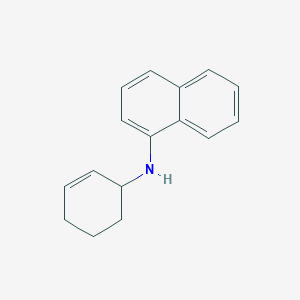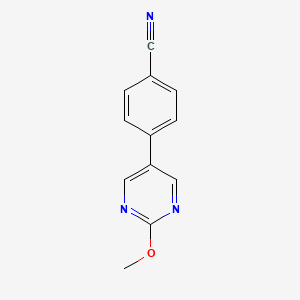
4-(2-Methoxypyrimidin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxypyrimidin-5-yl)benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzonitrile group attached to a methoxypyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyrimidin-5-yl)benzonitrile typically involves the reaction of 4-chloropyrimidine with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using microwave-assisted synthesis to reduce reaction times and improve efficiency. The use of less toxic reagents and solvents is also a focus to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine oxides.
Reduction: Amino derivatives of pyrimidine.
Scientific Research Applications
4-(2-Methoxypyrimidin-5-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the synthesis of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)benzonitrile is largely dependent on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The methoxypyrimidine moiety is crucial for binding to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxypyrimidin-5-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of the methoxypyrimidine group.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar pyridine structure with a boronic acid ester group.
Uniqueness
4-(2-Methoxypyrimidin-5-yl)benzonitrile is unique due to its combination of the methoxypyrimidine and benzonitrile groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(2-methoxypyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-12-14-7-11(8-15-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |
InChI Key |
BSJIYHMPNGUPAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
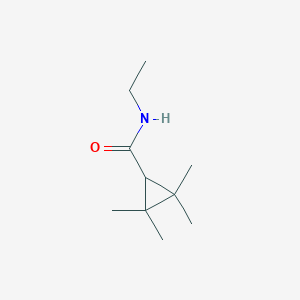
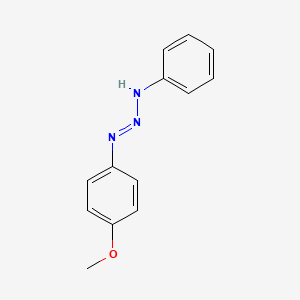
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
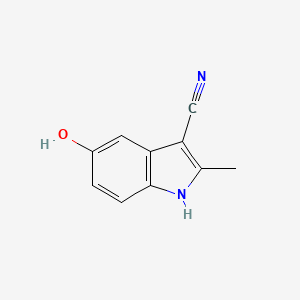
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)
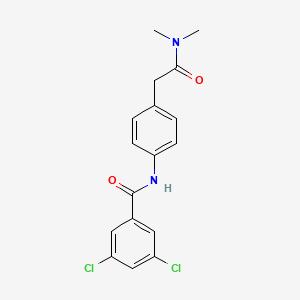
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
